molecular formula C4H9NO4P- B14515260 3-Amino-3-oxopropyl methylphosphonate CAS No. 62845-92-5

3-Amino-3-oxopropyl methylphosphonate

Cat. No.: B14515260
CAS No.: 62845-92-5
M. Wt: 166.09 g/mol
InChI Key: IAVRUWSBAWMGFY-UHFFFAOYSA-M
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Description

3-Amino-3-oxopropyl methylphosphonate is an organic compound with the molecular formula C4H9NO4P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-oxopropyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of methylphosphonic dichloride with 3-amino-3-oxopropanoic acid under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-oxopropyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted amino derivatives. These products have diverse applications in different fields .

Scientific Research Applications

3-Amino-3-oxopropyl methylphosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases and as an antimicrobial agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-3-oxopropyl methylphosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-oxopropyl butyl methylphosphonate
  • 3-Amino-3-oxopropyl ethyl methylphosphonate
  • 3-Amino-3-oxopropyl phenyl methylphosphonate

Uniqueness

3-Amino-3-oxopropyl methylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesFor example, the methyl group in this compound can influence its solubility and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

62845-92-5

Molecular Formula

C4H9NO4P-

Molecular Weight

166.09 g/mol

IUPAC Name

(3-amino-3-oxopropoxy)-methylphosphinate

InChI

InChI=1S/C4H10NO4P/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)(H,7,8)/p-1

InChI Key

IAVRUWSBAWMGFY-UHFFFAOYSA-M

Canonical SMILES

CP(=O)([O-])OCCC(=O)N

Origin of Product

United States

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